Glesatinib - 936694-12-1

Glesatinib

Catalog Number: EVT-269103
CAS Number: 936694-12-1
Molecular Formula: C31H27F2N5O3S2
Molecular Weight: 619.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glesatinib (MGCD265) is a small molecule kinase inhibitor with dual inhibitory activity against the c-MET and AXL receptor tyrosine kinases (RTKs). [, , ] These RTKs are implicated in various cellular processes, including cell growth, survival, proliferation, and migration. [] Aberrant activation of these pathways is frequently observed in various cancers, making them attractive therapeutic targets. [] Glesatinib functions as a type II kinase inhibitor, meaning it binds to the inactive conformation of the kinase domain. [] This characteristic distinguishes it from type I inhibitors and may confer advantages in overcoming certain resistance mechanisms. [, ]

Mechanism of Action

Glesatinib exerts its anti-tumor effects by inhibiting both c-MET and AXL signaling pathways. [, ] It binds to the inactive conformation of these kinases, preventing their activation and subsequent downstream signaling. [] By inhibiting c-MET, Glesatinib disrupts signaling cascades downstream of the hepatocyte growth factor (HGF) receptor, which is often overexpressed or mutated in various cancers. [] Similarly, AXL inhibition by Glesatinib counteracts the activation of pathways implicated in cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT). [, ]

Applications
  • Non-small cell lung cancer (NSCLC): Glesatinib exhibits antitumor activity in preclinical models of NSCLC, particularly those harboring MET exon 14 mutations or amplification. [, , , , , , , , ] It has also demonstrated promising results in clinical trials for patients with MET-driven NSCLC. [, , , , ]
  • Malignant pleural mesothelioma (MPM): Glesatinib, along with its structural analog Sitravatinib, effectively inhibits the growth and migration of MPM cell lines with elevated MET expression. [] This suggests its potential therapeutic application in this aggressive malignancy.
  • Triple-negative breast cancer (TNBC): Studies have investigated the potential of Glesatinib in combination with EGFR inhibitors for TNBC. Research suggests that Glesatinib, in combination with erlotinib, can target MET-EGFR interactions, a potential mechanism of resistance to kinase inhibition in TNBC. []
  • Head and Neck Squamous Cell Carcinoma (HNSCC): Research suggests that Glesatinib, in combination with trametinib (a MEK inhibitor), demonstrates promising results both in vitro and in vivo against HNSCC, signifying its potential application in combination therapies for this type of cancer. []
  • Overcoming Multidrug Resistance (MDR): Glesatinib has demonstrated the ability to reverse P-glycoprotein (P-gp) mediated MDR in cancer cells. [] This suggests potential applications in enhancing the efficacy of chemotherapy regimens by overcoming drug resistance mechanisms.

Crizotinib

Compound Description: Crizotinib is a type I MET tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC) with MET amplifications or MET exon 14 mutations. [] Crizotinib binds to the active site of MET, inhibiting its kinase activity.

Savolitinib

Compound Description: Savolitinib is another type I MET TKI being evaluated for the treatment of MET-driven cancers. [] Like Crizotinib, it exerts its therapeutic effect by binding to the active site of MET and inhibiting its kinase activity.

Capmatinib

Compound Description: Capmatinib, a type I MET TKI, is currently under clinical investigation for treating NSCLC with MET exon 14 skipping mutations and MET amplification. [] It functions by binding to the active site of the MET receptor, hindering its kinase activity.

Cabozantinib

Compound Description: Cabozantinib is a type II MET TKI with a broader spectrum of inhibitory activity against other receptor tyrosine kinases, including VEGFR2 and AXL. [, ] This multi-kinase inhibition profile contributes to its anti-tumor activity in various cancers.

Merestinib

Compound Description: Merestinib is a type II MET TKI that has demonstrated efficacy in preclinical models of MET-driven cancers. [] It inhibits MET kinase activity by binding to the kinase domain with a type II binding mode.

Relevance: Studies have investigated the potential of Glesatinib in combination with Erlotinib to overcome acquired resistance to EGFR inhibitors in NSCLC. [, ] Glesatinib's ability to inhibit both MET and SMO, a key component of the Hedgehog pathway, makes it a promising candidate for combination therapy to target multiple resistance mechanisms simultaneously.

Docetaxel

Compound Description: Docetaxel is a chemotherapy drug commonly used in the treatment of various cancers, including NSCLC. []

Relevance: A phase I clinical trial evaluated the safety and efficacy of Glesatinib in combination with Docetaxel in patients with advanced solid tumors. [] This combination aimed to enhance the anti-tumor activity by targeting both tumor cells directly with Docetaxel and inhibiting MET signaling with Glesatinib.

Sitravatinib (MGCD516)

Compound Description: Sitravatinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, AXL, VEGFR, and RET. [, ] Its multi-kinase inhibitory activity contributes to its anti-tumor efficacy in various preclinical cancer models.

Foretinib

Compound Description: Foretinib is a multi-kinase inhibitor that targets MET, VEGFR, and PDGFR. [] It exhibits anti-tumor activity in various preclinical cancer models and has been investigated in clinical trials for solid tumors.

Properties

CAS Number

936694-12-1

Product Name

Glesatinib

IUPAC Name

N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide

Molecular Formula

C31H27F2N5O3S2

Molecular Weight

619.7 g/mol

InChI

InChI=1S/C31H27F2N5O3S2/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42)

InChI Key

YRCHYHRCBXNYNU-UHFFFAOYSA-N

SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MGCD-265; MGCD 265; MGCD265; Glesatinib; CAS#936694-12-1

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.